molecular formula C11H18BrNO3 B597399 Tert-butyl 3-(2-bromoacetyl)pyrrolidine-1-carboxylate CAS No. 1225218-94-9

Tert-butyl 3-(2-bromoacetyl)pyrrolidine-1-carboxylate

Cat. No. B597399
M. Wt: 292.173
InChI Key: CSIKGZJXGIQELU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(2-bromoacetyl)pyrrolidine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. This compound belongs to the class of pyrrolidine carboxylates and is commonly used in the synthesis of various organic compounds. In

Scientific Research Applications

Synthesis of Pyrrole Derivatives

A one-step, continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones was developed, leveraging HBr generated in the Hantzsch reaction for in situ hydrolysis of t-butyl esters. This method facilitates the synthesis of pyrrole-3-carboxamides, including CB1 inverse agonists, from readily available materials in a single process (Herath & Cosford, 2010).

Crystal Structure Elucidation

Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate's synthesis and structural analysis revealed its crystallization in a triclinic space group, emphasizing the importance of structural characterization in understanding compound properties (Naveen et al., 2007).

Enantioselective Synthesis

The asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization strategy, achieving high yield and enantiomeric excess, highlights a practical approach to synthesizing chiral pyrrolidines with potential pharmacological applications (Chung et al., 2005).

Development of Fluoroalkylated Compounds

The reduction of chiral tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate demonstrated high diastereoselectivities, illustrating a method for synthesizing fluoroalkylated prolinols, which are significant in medicinal chemistry (Funabiki et al., 2008).

Novel Macrocyclic Inhibitor Synthesis

An efficient method for synthesizing tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate was reported, demonstrating its utility in developing novel macrocyclic Tyk2 inhibitors. This showcases the compound's role in medicinal chemistry, particularly in the synthesis of potent and selective inhibitors (Sasaki et al., 2020).

properties

IUPAC Name

tert-butyl 3-(2-bromoacetyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BrNO3/c1-11(2,3)16-10(15)13-5-4-8(7-13)9(14)6-12/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIKGZJXGIQELU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40700153
Record name tert-Butyl 3-(bromoacetyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(2-bromoacetyl)pyrrolidine-1-carboxylate

CAS RN

1225218-94-9
Record name 1,1-Dimethylethyl 3-(2-bromoacetyl)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1225218-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-(bromoacetyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-(2-bromoacetyl)pyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.